1-(3-tert-Butoxyphenyl)ethan-1-one

Description

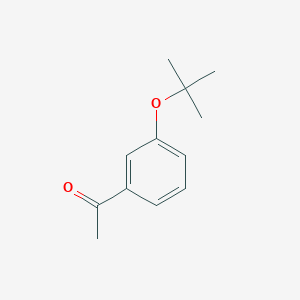

1-(3-tert-Butoxyphenyl)ethan-1-one is a ketonic aromatic compound featuring a tert-butoxy (–OC(CH₃)₃) substituent at the meta position of the phenyl ring. The tert-butoxy group, a bulky electron-donating substituent, significantly influences the compound’s electronic and steric properties.

Properties

CAS No. |

99376-84-8 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

1-[3-[(2-methylpropan-2-yl)oxy]phenyl]ethanone |

InChI |

InChI=1S/C12H16O2/c1-9(13)10-6-5-7-11(8-10)14-12(2,3)4/h5-8H,1-4H3 |

InChI Key |

SOVMLHJXFGXTRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

1-(3-(tert-Butyl)phenyl)ethan-1-one (CAS 6136-71-6):

The tert-butyl (–C(CH₃)₃) group () is purely alkyl, lacking the oxygen atom present in the tert-butoxy group. This results in weaker electron-donating effects compared to the tert-butoxy substituent. The tert-butyl group also introduces steric hindrance but without the polarity imparted by oxygen, leading to lower solubility in polar solvents .1-(4-Bromophenyl)ethan-1-one ():

The bromine atom is strongly electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the electron-donating tert-butoxy group, which increases ring electron density. Bromophenyl derivatives typically exhibit higher melting points and lower lipophilicity compared to tert-butoxy analogs .- 1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS 18992-80-8): The dimethylamino (–N(CH₃)₂) group is a strong electron donor via resonance, more so than tert-butoxy. This enhances reactivity in electrophilic substitutions and increases basicity. Such compounds are often used in pharmaceuticals for their enhanced binding to biological targets .

Physical and Chemical Properties

*Estimated based on structural analogs.

Spectral Characteristics

- NMR : The tert-butoxy group’s methyl protons appear as a singlet near δ 1.3 ppm, while the oxygen atom deshields adjacent aromatic protons, shifting their signals upfield compared to tert-butyl analogs () .

- IR : A strong C=O stretch near 1700 cm⁻¹ and C–O–C ether stretch around 1250 cm⁻¹ confirm the ketone and tert-butoxy functionalities () .

Stability and Reactivity

The tert-butoxy group’s steric bulk enhances stability against nucleophilic attack compared to smaller substituents (e.g., methoxy). However, it is less stable under acidic conditions than tert-butyl due to the labile ether linkage. In contrast, fluorinated analogs (e.g., 1-(3,3-difluorocyclobutyl)ethan-1-one, ) exhibit superior hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.